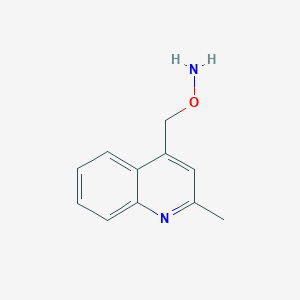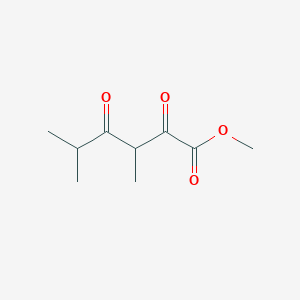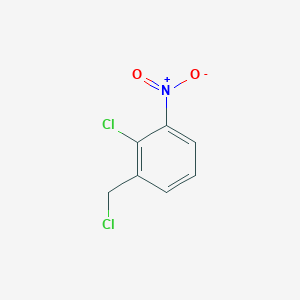
2-Chloro-1-(chloromethyl)-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(chloromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2. It is a chlorinated nitrobenzene derivative, which is used as an intermediate in the synthesis of various chemical products. This compound is characterized by the presence of a nitro group (-NO2) and two chlorine atoms attached to a benzene ring, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethyl)-3-nitrobenzene typically involves the nitration of 2-chlorotoluene followed by chlorination. The nitration process introduces a nitro group into the aromatic ring, while the subsequent chlorination step adds a chlorine atom to the methyl group. The reaction conditions for these steps are as follows:
Nitration: 2-Chlorotoluene is treated with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at a controlled temperature to introduce the nitro group at the meta position relative to the chlorine atom.
Chlorination: The resulting 2-chloro-3-nitrotoluene is then subjected to chlorination using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) to replace the methyl hydrogen with a chlorine atom, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the hazardous chemicals involved in the synthesis.
化学反応の分析
Types of Reactions
2-Chloro-1-(chloromethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in an appropriate solvent (e.g., methanol or ethanol).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as 2-chloro-1-(alkoxymethyl)-3-nitrobenzene or 2-chloro-1-(thiomethyl)-3-nitrobenzene can be formed.
Amino Derivatives: Reduction of the nitro group yields 2-chloro-1-(chloromethyl)-3-aminobenzene.
Oxidized Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-Chloro-1-(chloromethyl)-3-nitrobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-1-(chloromethyl)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(chloromethyl)-4-nitrobenzene
- 2-Chloro-1-(chloromethyl)-5-nitrobenzene
- 2-Chloro-1-(chloromethyl)-6-nitrobenzene
Uniqueness
2-Chloro-1-(chloromethyl)-3-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. The position of the nitro group relative to the chloromethyl group influences the compound’s reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized chemical products with tailored properties.
特性
CAS番号 |
108772-93-6 |
|---|---|
分子式 |
C7H5Cl2NO2 |
分子量 |
206.02 g/mol |
IUPAC名 |
2-chloro-1-(chloromethyl)-3-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 |
InChIキー |
ZQJZFYFOZXMOCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol](/img/structure/B13540677.png)
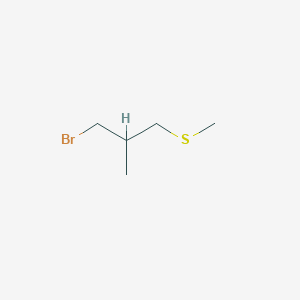

![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid](/img/structure/B13540707.png)
![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)
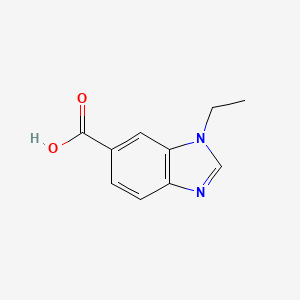
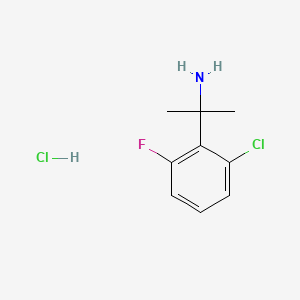
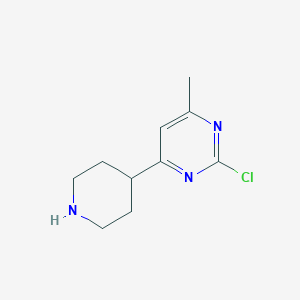
![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)
